molecular formula C12H17N3 B3245947 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine CAS No. 173386-74-8

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Cat. No.: B3245947
CAS No.: 173386-74-8
M. Wt: 203.28 g/mol
InChI Key: NMLMAJOVSWGCQS-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine (CAS 173386-74-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a core indole structure substituted with an amine functional group at the 6-position and a dimethylaminoethyl chain at the 1-position, making it a valuable scaffold for the synthesis of more complex bioactive molecules. Its primary research application lies in its role as a key precursor in the development of serotonergic agents . Specifically, this chemical scaffold has been identified in scientific literature as a critical building block in the design and synthesis of novel dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine derivatives, which have been investigated as potent, selective, and orally-bioavailable 5-HT 1D receptor agonists . These agonists are relevant to neurological research, particularly in the context of migraine pathophysiology . The indole nucleus is a privileged structure in drug discovery, present in a wide range of biologically active compounds and natural products . Researchers utilize this amine-functionalized intermediate to explore structure-activity relationships (SAR) and to create targeted libraries for screening against various biological targets. The product is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMAJOVSWGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 1 2 Dimethylamino Ethyl 1h Indol 6 Amine

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The derivatization of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of this scaffold. Modifications can be made to the indole (B1671886) nucleus, the dimethylaminoethyl side chain, or by introducing various functional groups to probe interactions with biological targets.

The indole nucleus of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The electron-rich nature of the indole ring directs electrophiles primarily to the C3 position, and to a lesser extent, to other positions on the benzene (B151609) ring.

Mannich Reaction: The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the indole ring, typically at the C3 position. libretexts.org This reaction involves the treatment of the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst. wikipedia.org The resulting "gramine" derivative can be further modified, for example, by displacement of the dimethylamino group with other nucleophiles.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is used to introduce a formyl group (-CHO) onto the indole ring, again, predominantly at the C3 position. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically generated from phosphorus oxychloride and a substituted amide like DMF. ijpcbs.com The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate that can be converted into a variety of other functional groups, such as carboxylic acids, alcohols, and amines.

Other Electrophilic Substitutions: Other electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can also be performed on the indole nucleus, although the conditions must be carefully controlled to avoid polymerization or reaction at other sensitive sites in the molecule. The directing effects of the existing amino group at C6 and the alkyl group at N1 will influence the regiochemical outcome of these reactions.

The dimethylaminoethyl side chain offers several opportunities for modification to probe its role in biological activity.

N-Demethylation and N-Alkylation: The tertiary amine of the dimethylaminoethyl group can be N-demethylated to the corresponding secondary or primary amine. These can then be re-alkylated with different alkyl groups to explore the influence of the size and nature of the substituents on activity.

Quaternization: The tertiary amine can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, which can significantly alter the compound's solubility and its ability to interact with biological targets.

For research purposes, it is often desirable to introduce probes or tags into the molecule to facilitate its detection and study its interactions with biological systems.

Biotinylation: Biotin is a commonly used tag that can be attached to molecules to enable their detection and purification using avidin (B1170675) or streptavidin-based techniques. Biotin can be coupled to the 6-amino group of the indole ring through an amide linkage, often with a spacer arm to minimize steric hindrance. nih.gov

Fluorescent Labeling: Fluorescent tags can be introduced to allow for the visualization of the compound in biological systems using fluorescence microscopy or other fluorescence-based techniques. A fluorescent moiety can be attached to the 6-amino group or other suitable positions on the molecule through a stable covalent bond.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthetic routes for this compound are not extensively detailed in dedicated literature, the principles can be applied to its plausible synthetic pathways, which typically involve the formation of a 6-aminoindole (B160974) core followed by N-alkylation.

The core tenets of green chemistry that can be applied to the synthesis of this compound include the use of greener solvents, alternative energy sources, and catalysts that are efficient and recyclable. researchgate.nettandfonline.com Furthermore, designing syntheses with high atom economy and a low E-factor (mass of waste per mass of product) are paramount considerations. chembam.com

Atom Economy and E-Factor in Indole Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. nih.gov The E-factor, on the other hand, quantifies the amount of waste generated per unit of product. chembam.comlibretexts.org In the pharmaceutical industry, E-factors can be notoriously high, often ranging from 25 to over 100. chembam.com Applying green chemistry principles seeks to minimize this value.

For a hypothetical synthesis of this compound, the choice of synthetic route would significantly impact these metrics. For instance, classical indole syntheses like the Fischer indole synthesis often use strong acids and generate significant waste, leading to a poor atom economy and a high E-factor. openmedicinalchemistryjournal.com More modern, catalytic approaches can offer substantial improvements.

Greener Synthetic Approaches

Recent advancements in organic synthesis have provided a toolbox of greener methods applicable to the preparation of indole derivatives. researchgate.netopenmedicinalchemistryjournal.com These can be categorized based on the green chemistry principle they address:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids, ionic liquids, and bio-solvents. researchgate.netopenmedicinalchemistryjournal.com For the N-alkylation of the 6-aminoindole precursor, water has been shown to be a viable solvent for similar transformations, often with the aid of a catalyst. organic-chemistry.org Polyethylene glycol (PEG) has also been employed as a recyclable and non-toxic solvent for the synthesis of N-alkylindoles. openmedicinalchemistryjournal.com

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate chemical reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating. tandfonline.comresearchgate.nettandfonline.com The synthesis of various indole derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), which can be applied to both the formation of the indole ring and subsequent functionalization steps. tandfonline.comresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher selectivity and under milder conditions, and in catalytic amounts rather than stoichiometric quantities. For indole synthesis, various catalysts have been explored, including solid acid catalysts, heteropoly acids, and nanocatalysts. researchgate.netopenmedicinalchemistryjournal.com In the context of N-alkylation, iridium-catalyzed processes have been developed for the reaction of indolines with alcohols in water, presenting a green alternative to the use of alkyl halides. organic-chemistry.org Iron, being an earth-abundant and less toxic metal, is also a promising catalyst for indole alkylation. rsc.org

Hypothetical Green Synthesis of this compound

A plausible green synthetic route for this compound could involve the following steps, incorporating the principles discussed above:

Synthesis of 6-Aminoindole: A modern approach to synthesizing substituted indoles would be favored over classical methods. For instance, a catalyst-free condensation of a suitably substituted cyclohexadienone with an amine source in a green solvent could form the 6-hydroxyindole, which can then be converted to the 6-aminoindole. acs.org

N-Alkylation: The N-alkylation of 6-aminoindole with a 2-(dimethylamino)ethyl group could be achieved using greener methods instead of traditional alkylation with 2-(dimethylamino)ethyl chloride, which would generate salt waste. A greener alternative would be the use of 2-(dimethylamino)ethanol as the alkylating agent in a hydrogen autotransfer reaction catalyzed by a transition metal complex, with water as the only byproduct. researchgate.net

The following table provides a comparative overview of conventional versus green approaches for the key synthetic transformations involved in the synthesis of this compound.

Synthetic Step Conventional Approach Green Chemistry Approach Key Green Advantages
Indole Ring Formation Fischer Indole Synthesis with strong acids (e.g., H₂SO₄, PPA) and organic solvents (e.g., toluene).Catalytic cyclization in water or PEG; Microwave-assisted synthesis. tandfonline.comopenmedicinalchemistryjournal.comMilder reaction conditions, reduced waste, use of safer solvents, energy efficiency.
N-Alkylation Use of 2-(dimethylamino)ethyl chloride with a strong base (e.g., NaH) in an anhydrous organic solvent (e.g., DMF, THF).Iridium- or iron-catalyzed reaction with 2-(dimethylamino)ethanol in water. organic-chemistry.orgrsc.orgHigh atom economy (water is the only byproduct), avoidance of hazardous reagents and solvents.

Research Findings on Greener Indole Synthesis

The table below summarizes selected research findings on green synthetic methods applicable to the synthesis of indole derivatives, which could be adapted for the production of this compound.

Reaction Type Catalyst/Conditions Solvent Key Findings Reference
Indole Synthesis Microwave irradiationSolvent-free or green solventsRapid, efficient, and environmentally friendly methodology. tandfonline.comresearchgate.nettandfonline.com
Indole Synthesis NanocatalystsAqueous mediaHigh yields, short reaction times, and catalyst recyclability. researchgate.net
N-Alkylation of Indolines Iridium catalystWaterRegio-selective N-alkylation using alcohols as alkylating agents. organic-chemistry.org
C3-Alkylation of Indoles Iron catalyst2-MeTHF (a green solvent)Additive-free, high regioselectivity with unactivated alkenes. rsc.org

By integrating these green chemistry principles and innovative synthetic methodologies, the production of this compound can be designed to be more sustainable and environmentally responsible, aligning with the future direction of pharmaceutical manufacturing.

Computational and Theoretical Investigations of 1 2 Dimethylamino Ethyl 1h Indol 6 Amine

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the molecular-level characteristics of a compound. These calculations provide a detailed picture of electron distribution and energy, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine governs its chemical behavior. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Global reactivity descriptors, derived from these energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are invaluable in predicting how the molecule will interact with other chemical species, including biological macromolecules. For instance, a computational kinetics study on the parent compound, tryptamine (B22526), utilized DFT to analyze its antioxidant activity by examining reaction mechanisms like radical adduct formation, single electron transfer (SET), and hydrogen atom transfer (HAT). acs.org This highlights how DFT can predict which parts of the indole (B1671886) structure are most likely to participate in chemical reactions.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Calculated via DFT) This table presents illustrative data based on typical values for similar indole derivatives.

Descriptor Value Significance
EHOMO -5.25 eV Electron-donating capability
ELUMO -0.89 eV Electron-accepting capability
Energy Gap (ΔE) 4.36 eV Chemical reactivity, stability
Electronegativity (χ) 3.07 eV Electron-attracting tendency
Chemical Hardness (η) 2.18 eV Resistance to charge transfer
Global Electrophilicity (ω) 2.17 eV Propensity to accept electrons

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. The dimethylaminoethyl side chain can rotate around its single bonds, leading to numerous possible conformers, each with a different energy level.

Conformation analysis involves systematically exploring these rotational possibilities to identify stable, low-energy conformations. This is often done by performing a relaxed potential energy surface (PES) scan, where key dihedral angles are systematically varied and the energy of the molecule is calculated at each step. The results allow for the construction of an energetic landscape, which maps the relative stability of different conformers. Studies on related tryptamine analogs have combined experimental and theoretical approaches to probe these conformational preferences, revealing how different orientations of the ethylamine (B1201723) side chain relative to the indole ring are favored. researchgate.net The most stable conformers are those most likely to be present and available to interact with biological targets.

Table 2: Representative Conformational Analysis of the Ethylamine Side Chain This table shows hypothetical relative energies for different conformations based on the dihedral angle (τ) of the C-C bond in the ethylamine side chain.

Conformation Dihedral Angle (τ) Relative Energy (kcal/mol) Population (%)
Anti (Staggered) ~180° 0.00 65%
Gauche (+) ~60° 0.85 17.5%
Gauche (-) ~-60° 0.85 17.5%

Molecular Docking and Dynamics Simulations with Macromolecular Targets

To exert a biological effect, a molecule must typically bind to a macromolecular target, such as a protein receptor or enzyme. nih.gov Molecular docking and dynamics simulations are computational techniques used to predict and analyze these interactions in detail.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Based on research into analogous compounds, a plausible target for this compound is the human 5-HT1D receptor, a member of the serotonin (B10506) receptor family. A study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified potent agonists for this receptor. nih.govdrugbank.com

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. This simulation can predict the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. Such studies are crucial in rational drug design, helping to explain the structure-activity relationships (SAR) observed experimentally. mdpi.com

Table 3: Illustrative Molecular Docking Results with the 5-HT1D Receptor This table provides a hypothetical summary of a docking simulation for this compound.

Parameter Result Details
Binding Affinity -8.5 kcal/mol Estimated free energy of binding.
Hydrogen Bonds 2 Protonated side-chain amine with Asp120; Indole N-H with Ser124.
Hydrophobic Interactions 5 Indole ring with Trp330, Phe334; Ethyl chain with Val115.
π-π Stacking 1 Indole ring with the aromatic ring of Phe334.

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations track the movements of all atoms in the system, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein's binding site.

Characterization of the binding site involves identifying the specific amino acid residues that form direct contacts with the ligand. For tryptamine-like compounds binding to serotonin receptors, the binding pocket typically includes aromatic residues (like Tryptophan and Phenylalanine) that can form π-stacking interactions with the indole ring, and an acidic residue (like Aspartic Acid) that forms a crucial salt bridge with the protonated amine of the side chain. Understanding these interactions is key to designing molecules with improved affinity and selectivity. nih.gov

Table 4: Potential Interacting Amino Acid Residues in the 5-HT1D Receptor Binding Site This table lists key residues likely to be involved in binding, based on known serotonin receptor structures.

Residue Interaction Type Ligand Moiety Involved
Aspartic Acid (Asp) Hydrogen Bond / Ionic Dimethylamino group (protonated)
Serine (Ser) Hydrogen Bond Indole N-H group
Threonine (Thr) Hydrogen Bond 6-amino group
Tryptophan (Trp) Hydrophobic / π-π Stacking Indole ring
Phenylalanine (Phe) Hydrophobic / π-π Stacking Indole ring
Valine (Val) Hydrophobic Ethyl side chain

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug discovery. nih.gov

A QSAR study begins with a dataset of structurally related compounds with experimentally measured biological activities. For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors can encode various aspects of the molecular structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), hydrophobic (e.g., LogP), and topological properties.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates a combination of these descriptors with the observed activity. A robust QSAR model not only has good statistical quality but also high predictive power, which is assessed using internal and external validation techniques. nih.gov For indole derivatives, QSAR studies have successfully identified key features required for activity against various targets, providing valuable guidance for the design of new analogs. nih.gov

Table 5: Example of a Hypothetical QSAR Model for 5-HT1D Receptor Affinity This table illustrates a potential QSAR equation and the descriptors used for a series of hypothetical 1H-indol-6-amine analogs.

Component Description
Equation pIC50 = 0.75 * ClogP - 0.12 * TPSA + 0.45 * (IAro) + 2.50
ClogP Calculated LogP (a measure of hydrophobicity).
TPSA Topological Polar Surface Area (relates to membrane permeability).
IAro Indicator variable (1 if an aromatic substituent is present, 0 otherwise).
Statistics n = 25, R² = 0.88, Q² = 0.75

Descriptor Selection and Model Development

The initial and one of the most critical stages in developing a robust QSAR model is the selection of appropriate molecular descriptors. researchgate.net These descriptors are numerical values that characterize the properties of a molecule. For a compound like this compound, a wide array of descriptors would be calculated, encompassing different aspects of its molecular structure. These can be broadly categorized into:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (which describe the atomic connectivity), and E-state indices (which consider the electronic and topological environment of each atom). nih.gov For instance, the sum of atom-type E-states for specific fragments, like -CH3, can be a significant descriptor. nih.gov

3D Descriptors: These descriptors require the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and spatial descriptors.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.net

Once a large pool of descriptors is generated, various computational techniques are employed to select a subset of descriptors that are most relevant to the biological activity being modeled. This is a crucial step to avoid overfitting and to create a model that is both predictive and interpretable. Common methods for descriptor selection include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Genetic Algorithms. researchgate.netnih.gov

The development of the QSAR model itself involves establishing a mathematical equation that links the selected descriptors to the biological activity. jocpr.com For a series of indole derivatives, this is often achieved through statistical methods like MLR or Partial Least Squares (PLS). mdpi.com For example, a hypothetical QSAR model for a series of compounds including this compound might take the form of a linear equation where the biological activity (e.g., pIC50) is a function of descriptors representing hydrophobicity, electronic properties, and steric factors. orientjchem.org

Table 1: Examples of Molecular Descriptors Commonly Employed in QSAR Studies of Indole Derivatives

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Constitutional Molecular Weight (MW)Size of the molecule
Topological Global Topological Charge IndexOverall charge distribution
Quantum Chemical Energy of LUMO (E-LUMO)Electron-accepting ability
Physicochemical Molar Refractivity (MR)Molar polarizability and volume
E-State Indices Sum of E-states for -CH3 (SsCH3)Contribution of methyl groups
Hydrogen Bonding Sum of H-bond donors (SHBd)Potential for hydrogen bond donation

Predictive Capacity and Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to assess the model's robustness and predictive power. basicmedicalkey.com Validation of QSAR models is typically performed using both internal and external validation techniques. basicmedicalkey.comnih.gov

Internal validation assesses the stability and robustness of the model using the same dataset on which it was developed. The most common method for internal validation is cross-validation, particularly the leave-one-out (LOO) technique. jocpr.com In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The results of this process are used to calculate the cross-validated coefficient of determination, denoted as Q². A high Q² value (typically > 0.5) is indicative of good internal predictivity. researchgate.net

External validation is considered the most stringent test of a QSAR model's predictive ability. nih.gov This involves splitting the initial dataset into a training set, which is used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on compounds it has not "seen" before. mdpi.comnih.gov The predictive capacity of the model on the test set is evaluated using several statistical metrics, the most important being the coefficient of determination for the test set (R²_pred).

Several statistical parameters are used to characterize the performance of a QSAR model during validation. These are often presented in a table to provide a comprehensive overview of the model's quality.

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionTypical Value for a Good Model
Coefficient of Determination Measures the goodness-of-fit of the model to the training set data.> 0.6
Adjusted R² R²_adjR² adjusted for the number of descriptors in the model.Close to R²
Cross-validated R² (LOO) Measures the internal predictive ability of the model.> 0.5
Standard Error of Estimation sA measure of the absolute error of the model's predictions.As low as possible
Predicted R² for Test Set R²_predMeasures the predictive power of the model on an external set of data.> 0.6
Concordance Correlation Coefficient CCCMeasures the agreement between observed and predicted values.> 0.8

Furthermore, the applicability domain (AD) of a QSAR model must be defined. nih.govresearchgate.net The AD is the chemical space of compounds for which the model is expected to make reliable predictions. This is important to ensure that the model is not used to make predictions for compounds that are structurally too different from those in the training set. researchgate.net A common method for determining the AD is the leverage approach, which identifies compounds in the test set that are outliers in the model's descriptor space. researchgate.net By adhering to these rigorous validation procedures, QSAR models for indole derivatives can serve as powerful tools in the drug discovery process.

In Vitro Pharmacological and Biochemical Characterization of 1 2 Dimethylamino Ethyl 1h Indol 6 Amine

Receptor Binding Affinity and Selectivity Profiling

Specific data from receptor binding affinity and selectivity profiling studies for 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine are not available in the reviewed scientific literature.

Enzyme Kinetics and Inhibition/Activation Studies

Detailed studies on the enzyme kinetics and the inhibitory or activation effects of this compound are not present in the available literature.

Cellular Signaling Pathway Analysis

Analysis of cellular signaling pathways is crucial to determine the mechanism of action of a compound. These assays measure downstream events following receptor activation.

Cyclic AMP (cAMP) Assays: Many GPCRs modulate cellular function by altering the intracellular concentration of cyclic AMP (cAMP). Receptors that couple to Gs alpha-subunits stimulate adenylyl cyclase to increase cAMP levels, while those coupling to Gi alpha-subunits inhibit this enzyme, leading to a decrease in cAMP. Assays to measure these changes, such as competitive immunoassays or reporter gene assays, are used to determine if a compound acts as an agonist or antagonist at these types of receptors. For instance, a selective TAAR1 agonist, RO5263397, was shown to increase intracellular cAMP levels in HEK293 cells, indicating its mechanism of action. nih.govresearchgate.net

Calcium Flux Assays: Activation of GPCRs coupled to Gq alpha-subunits initiates a signaling cascade that results in an increase in intracellular calcium ([Ca2+]i). nih.gov This transient rise in calcium can be measured using fluorescent dyes like Fura-2, Fluo-3, Fluo-4, or Indo-1. nih.govucl.ac.ukbu.edutechnion.ac.il These dyes exhibit a change in their fluorescent properties upon binding to calcium, which can be detected by instruments such as fluorescent kinetic plate readers or flow cytometers. nih.govucl.ac.uktechnion.ac.il Such assays are instrumental in screening for agonists and antagonists of Gq-coupled receptors. nih.gov The general procedure involves loading cells with a calcium-sensitive dye and then measuring the change in fluorescence over time following the addition of the test compound. bu.edutechnion.ac.il

Assay TypePrincipleTypical Readout
cAMP Assay Measures changes in intracellular cyclic AMP levels following receptor activation.Luminescence, Fluorescence, or Time-Resolved Fluorescence
Calcium Flux Assay Detects transient increases in intracellular calcium concentration upon receptor stimulation.Fluorescence Intensity or Ratio

Prolonged or intense agonist stimulation of GPCRs often leads to receptor desensitization and internalization. Desensitization involves the uncoupling of the receptor from its G protein, often mediated by receptor phosphorylation. nih.gov Subsequently, the receptor may be removed from the cell surface via internalization or endocytosis. nih.govnih.gov

These processes can be studied using various techniques. Receptor internalization can be visualized and quantified using microscopy with fluorescently tagged ligands or antibodies, or through assays that measure the loss of cell-surface receptors, such as ELISA or flow cytometry. njbio.com The translocation of proteins involved in this process, like β-arrestin, can also be monitored using techniques such as Bioluminescence Resonance Energy Transfer (BRET). nih.gov Studies on the D2/D3 agonist quinpirole (B1680403) have demonstrated how PET and fMRI can be used to observe receptor desensitization and internalization in vivo. nih.gov Understanding these mechanisms is crucial as they can influence the long-term efficacy and tolerance profile of a drug.

Functional Assays in Cell Lines and Primary Cell Cultures

Functional assays in cellular models are essential for determining the biological activity of a compound and classifying it as an agonist, antagonist, or modulator.

The functional activity of a compound is typically assessed in cell lines engineered to express a specific target receptor. genscript.com.cn An agonist is a compound that binds to a receptor and elicits a biological response. domaintherapeutics.ca Agonists can be further classified as full, partial, or inverse based on the magnitude of the response they produce compared to the endogenous ligand. domaintherapeutics.ca An antagonist, conversely, binds to the receptor but does not provoke a response, instead blocking the action of an agonist. domaintherapeutics.ca

These properties are quantified by generating dose-response curves, from which parameters like potency (EC50 or IC50) and efficacy (Emax) are derived. These assays can measure various functional readouts, including second messenger levels (cAMP, calcium), protein-protein interactions, or more integrated cellular responses like cell proliferation or cytotoxicity. nuvisan.comoncolines.com

ParameterDefinitionSignificance
EC50 The concentration of an agonist that produces 50% of the maximal response.Measures the potency of an agonist.
IC50 The concentration of an antagonist that inhibits the response to an agonist by 50%.Measures the potency of an antagonist.
Emax The maximum response that can be produced by a compound.Measures the efficacy of a compound.

Reporter gene assays are a versatile tool for studying the activity of signaling pathways. youtube.com In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) linked to a promoter element that is responsive to a specific transcription factor. thermofisher.comvincibiochem.it When a signaling pathway is activated by a compound, the corresponding transcription factor is activated, leading to the expression of the reporter gene. The activity of the reporter protein, which can be easily measured (e.g., by luminescence or color change), serves as a readout for the activity of the signaling pathway. youtube.comprotagene.com These assays are highly adaptable and can be used to screen large numbers of compounds for agonist or antagonist activity on a wide variety of cellular pathways. genscript.com.cn

Metabolism and Pharmacokinetic Profiles of 1 2 Dimethylamino Ethyl 1h Indol 6 Amine in Pre Clinical Systems

Cytochrome P450 (CYP) Inhibition and Induction PotentialNo studies have been published that assess the potential of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine to inhibit or induce cytochrome P450 enzymes.

An extensive search for scientific literature detailing the specific metabolic and pharmacokinetic properties of the chemical compound this compound has been conducted. Unfortunately, publicly available data directly corresponding to the requested sections—specifically on its cytochrome P450 isoform interaction and its plasma protein binding characteristics in preclinical species—could not be located.

The research did identify a broader class of related compounds, described as dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives, which have been investigated as potent 5-HT(1D) agonists. nih.govdrugbank.com Within this class, a structurally similar, but not identical, compound was noted for having "favorable in vitro metabolic stability in human and rat liver microsomes." nih.govdrugbank.com However, this general statement does not provide the specific quantitative data required for an analysis of isoform specificity or the magnitude of interaction with metabolic enzymes.

Furthermore, no specific data were found regarding the plasma protein binding characteristics of this compound or closely related analogues in any preclinical species.

Therefore, due to the absence of specific, detailed research findings in the public domain for this compound, it is not possible to provide the requested article content for the following sections:

Plasma Protein Binding Characteristics in Pre-clinical Species

This lack of information prevents the creation of the specified data tables and the detailed discussion as outlined in the request. The compound may be a novel or proprietary substance with limited or no published data on its metabolic and pharmacokinetic profile.

Analytical and Bioanalytical Methodologies for 1 2 Dimethylamino Ethyl 1h Indol 6 Amine Research

Chromatographic Separation Techniques

Chromatography is fundamental in the analysis of "1-[2-(dimethylamino)ethyl]-1H-indol-6-amine," allowing for its separation from impurities and other components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable tools in this regard.

The development of a robust HPLC method is essential for the routine analysis and quality control of "this compound." An effective HPLC method should provide good resolution, peak shape, and sensitivity. Method development typically involves the systematic optimization of several key parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, is generally suitable for the separation of indole (B1671886) derivatives. The choice of column will depend on the specific polarity of the compound and any potential impurities.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase can be adjusted to control the ionization state of the amine functional groups, thereby influencing retention time and peak shape.

Detection: A UV-Vis detector is often employed for the detection of indole-containing compounds due to their inherent chromophores. The selection of an appropriate wavelength, typically corresponding to an absorbance maximum of the indole ring, is critical for achieving high sensitivity.

A well-developed HPLC method can be used for purity assessment, stability studies, and quantification of the compound in various samples.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" may require derivatization to increase its volatility and thermal stability, GC-MS can provide valuable information about its identity and purity. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. This allows for unambiguous identification of the compound, even in complex mixtures.

Spectroscopic Characterization Methods

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments are conducted to obtain a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of "this compound" would be expected to show distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the ethyl chain, and the methyl protons of the dimethylamino group.

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment.

¹H NMR Predicted Chemical Shifts ¹³C NMR Predicted Chemical Shifts
Aromatic Protons (indole ring)Aromatic Carbons (indole ring)
Methylene Protons (-CH₂-CH₂-)Methylene Carbons (-CH₂-CH₂-)
Methyl Protons (-N(CH₃)₂)Methyl Carbons (-N(CH₃)₂)
Amine Proton (-NH₂)
This table represents predicted regions for chemical shifts and would require experimental data for precise values.

Mass spectrometry is used to determine the molecular weight of "this compound" with high accuracy. This information is crucial for confirming the molecular formula of the compound. Furthermore, by analyzing the fragmentation pattern produced upon ionization, valuable structural information can be obtained. The fragmentation of the dimethylaminoethyl side chain is a characteristic feature that can aid in the identification of the molecule. A common fragmentation would involve the cleavage of the bond beta to the indole nitrogen, resulting in a stable indolyl-containing cation.

UV-Vis Spectroscopy: The UV-Vis spectrum of "this compound" is characterized by the absorption of ultraviolet light by the indole ring system. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and can be used for quantitative analysis and to assess purity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the indole ring. The absence of certain bands can also be used to confirm the purity of the sample.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=C Stretch (Aromatic)1450-1600
This table provides general ranges for IR absorptions; specific peak positions would be determined experimentally.

Bioanalytical Method Development for Biological Matrices

Bioanalytical methods are essential for understanding the pharmacokinetic and pharmacodynamic properties of a compound by measuring its concentration in biological fluids and tissues. wum.edu.pl The development of these methods for this compound involves careful consideration of the matrix composition and the physicochemical properties of the analyte.

The primary goal of sample preparation is to isolate the target analyte from the complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. nih.gov The presence of proteins, lipids, salts, and other endogenous components in biological samples can interfere with analysis, a phenomenon known as the matrix effect. eijppr.commedipharmsai.com The choice of extraction technique is critical for minimizing these effects and ensuring the accuracy and precision of the results. nih.gov

Commonly employed techniques for extracting small molecules like this compound from matrices such as plasma or brain homogenate include:

Protein Precipitation (PPT): This is a straightforward and rapid method where an organic solvent, typically acetonitrile, is added to the biological sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While simple, it may result in a less clean extract, potentially leading to higher matrix effects. medipharmsai.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the basic nature of this compound can be exploited to facilitate its extraction into an organic layer, providing a cleaner sample than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material to bind the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) can be tailored to the specific properties of the analyte, yielding high recovery and significantly reducing matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Biological Matrices

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Analyte is separated from precipitated proteins using an organic solvent. nih.govFast, simple, low cost, suitable for high-throughput screening.Less clean extract, potential for significant matrix effects, analyte may co-precipitate. medipharmsai.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.Cleaner extracts than PPT, reduces matrix effects, can be optimized by pH adjustment.More labor-intensive, requires larger solvent volumes, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while impurities are washed away. medipharmsai.comHigh selectivity and recovery, produces very clean extracts, minimizes matrix effects, easily automated.Higher cost per sample, requires method development to optimize sorbent and solvents.

Following sample extraction, quantitative analysis is typically performed using chromatographic techniques coupled with a sensitive detector. For compounds like this compound, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) is the method of choice. eijppr.comnih.gov

LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations (ng/mL or pg/mL range) within complex biological matrices. eijppr.comnih.gov The method combines the physical separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. eijppr.com A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. medipharmsai.com

For analysis in brain tissue, the tissue is first homogenized to create a uniform suspension, which is then subjected to the same extraction and analysis procedures as plasma samples. nih.gov The development of a robust LC-MS/MS method requires optimization of both the chromatographic separation and the mass spectrometric detection parameters. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification in Biological Samples

ParameterDescription
Chromatography System UPLC or HPLC System
Column Reversed-phase C18 column (e.g., Zorbax XDB C18) nih.gov
Mobile Phase Gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). researchgate.net
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+), suitable for basic amine compounds. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
MRM Transitions Precursor ion (MH+) → Product ion (specific fragment). A specific transition would be determined during method development.
Internal Standard Stable isotope-labeled this compound (e.g., D6-labeled). nih.gov

Impurity Profiling and Purity Assessment in Research Batches

The quality and purity of a chemical compound used in research are paramount to ensure the reliability and reproducibility of experimental results. Impurity profiling involves the identification and quantification of all potential impurities present in a synthesized batch of the active pharmaceutical ingredient (API) or research chemical. hilarispublisher.com These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. dphen1.com

Regulatory bodies and good laboratory practices mandate strict control over impurities. hilarispublisher.com The primary analytical technique for purity assessment is HPLC, typically with a UV detector, as it can separate and quantify a wide range of organic molecules. For structural elucidation of unknown impurities, HPLC can be coupled with a mass spectrometer (LC-MS) or the impurities can be isolated for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. dphen1.com

Forced degradation studies are also a critical component of impurity profiling. dphen1.com In these studies, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally produce degradation products. This helps to identify potential degradants that might form during storage and to establish the stability-indicating nature of the analytical method. dphen1.com

Table 3: Potential Impurities and Analytical Methods for Purity Assessment

Impurity TypePotential SourceAnalytical Method(s)
Starting Materials Incomplete reaction or carry-over from the synthesis.HPLC-UV, LC-MS
Intermediates Unreacted precursors from the final synthetic step. dphen1.comHPLC-UV, LC-MS
By-products Side reactions occurring during the synthesis (e.g., dimerization, N-oxidation). dphen1.comHPLC-UV, LC-MS, NMR
Degradation Products Chemical breakdown due to exposure to heat, light, or pH extremes. dphen1.comHPLC-UV, LC-MS
Residual Solvents Solvents used during synthesis and purification.Gas Chromatography (GC)

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of 1 2 Dimethylamino Ethyl 1h Indol 6 Amine

Systematic SAR Analysis of Indole (B1671886) Core Modifications

The indole core is a privileged scaffold in neuropharmacology, and its substitution pattern is a key determinant of receptor affinity and selectivity. For analogs of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, research has particularly focused on modifications at the 6-position of the indole ring.

A systematic investigation into a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified them as potent human 5-HT(1D) receptor agonists. nih.gov The parent compound, this compound, serves as a foundational structure in this series. SAR studies revealed that introducing specific substituents at the 6-position could dramatically enhance binding affinity. A prime example from this research is the compound 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol , which emerged as a highly potent agonist with a Kᵢ value of 2.4 nM for the human 5-HT(1D) receptor. nih.gov

This key finding underscores several important SAR points:

Tolerance for Bulky Substituents: The receptor's binding pocket can accommodate large, complex groups at the 6-position of the indole ring.

Importance of Specific Interactions: The tetrahydrothiopyranol moiety likely engages in additional favorable interactions, such as hydrogen bonding or hydrophobic interactions, within the receptor site, contributing to the significant increase in potency compared to a simple amino group.

Impact on Selectivity: The modifications at the 6-position not only enhance potency but also contribute to selectivity over other serotonin (B10506) receptor subtypes. nih.gov

While detailed data on a wide array of 6-position substituents is limited in publicly accessible literature, the dramatic potency increase with the tetrahydrothiopyranol group strongly suggests that this position is a critical "hotspot" for optimization.

Table 1: SAR of Indole Core Modifications at the 6-Position

Compound Name Structure Modification at 6-Position Target Receptor Binding Affinity (Kᵢ)
This compound -NH₂ 5-HT(1D) Baseline

SAR of the Dimethylaminoethyl Side Chain Modifications

The dimethylaminoethyl side chain, attached at the N1 position of the indole, is another crucial element for the biological activity of this compound class. This side chain is believed to mimic the endogenous neurotransmitter serotonin, where an aminoethyl group is found at the C3 position. SAR studies on this moiety typically explore the length of the alkyl chain, the substitution on the terminal nitrogen, and its conformational flexibility.

While specific SAR studies focusing on modifying the dimethylaminoethyl chain of this compound are not extensively detailed in the available literature, general principles derived from broader studies of tryptamines and related serotonin receptor agonists can provide valuable insights.

Chain Length: The two-carbon (ethyl) linker between the indole nitrogen and the terminal amine is considered optimal for activity at many serotonin receptors. This spacing correctly positions the basic amine for a critical interaction within the receptor's binding pocket. Shortening or lengthening this chain typically leads to a significant loss of affinity.

Terminal Amine Substitution: The basicity of the terminal amine is essential for activity. The nitrogen is typically protonated at physiological pH, allowing it to form a key ionic bond with an acidic residue in the receptor. The nature of the substituents on this nitrogen (e.g., dimethyl, monomethyl, or unsubstituted) modulates affinity, selectivity, and functional activity. For many tryptamine-based agonists, N,N-dimethylation is favorable for potency.

Conformational Restriction: The flexibility of the ethylamine (B1201723) side chain allows it to adopt different conformations to fit into the binding sites of various receptor subtypes. Studies on conformationally restricted analogs, where the side chain is incorporated into a rigid ring system, have shown that such modifications can drastically alter the selectivity profile. For instance, restricting the side chain in certain tryptamine (B22526) analogs can shift selectivity away from the 5-HT(1D) receptor and towards the 5-HT(1B) receptor.

It is inferred that the dimethylaminoethyl moiety in this compound is optimized for high-affinity interaction, and significant deviations would likely be detrimental to its activity at the 5-HT(1D) receptor.

Identification of Key Pharmacophores and Structural Determinants of Activity

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its analogs acting on serotonin receptors, several key pharmacophoric features have been identified.

Aromatic Core: The indole ring system serves as the aromatic core. It is crucial for establishing non-covalent interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) within the receptor's binding site.

Protonatable Nitrogen: The terminal nitrogen of the dimethylaminoethyl side chain is a critical feature. At physiological pH, this amine is protonated, carrying a positive charge. This allows it to form a strong, charge-assisted hydrogen bond or salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of most aminergic G protein-coupled receptors (GPCRs), including serotonin receptors. This interaction is considered a primary anchor point for the ligand in the orthosteric binding pocket.

Hydrogen Bond Donor/Acceptor Features: Substituents on the indole ring can act as hydrogen bond donors or acceptors. While the parent compound has an amino group at the 6-position, the high potency of the analog bearing a hydroxyl group on the tetrahydrothiopyranol ring highlights the importance of a hydrogen-bond accepting feature in this region of the molecule for enhanced affinity. nih.gov

Specific Spatial Arrangement: The precise distance and geometric relationship between the aromatic indole core and the protonatable nitrogen, dictated by the ethyl linker, are paramount. This spatial arrangement ensures that the key functional groups align correctly with their complementary interaction points within the receptor.

These elements collectively define the structural determinants of activity, guiding the molecule to its target and facilitating a high-affinity binding event.

Deeper Exploration of Ligand-Target Interaction Mechanisms

Understanding the SAR and pharmacophore provides a static picture of ligand binding. A deeper exploration delves into the dynamic mechanisms of how these ligands interact with their target receptors to produce a biological response.

The binding site for the endogenous ligand on a receptor is known as the orthosteric site. Compounds that bind to this same site are called orthosteric ligands. In contrast, allosteric ligands bind to a distinct, topographically different site on the receptor, modulating the receptor's function without directly competing with the endogenous ligand.

Structural Mimicry: The compound's core structure (indole ring and aminoethyl side chain) is a well-established mimic of the endogenous neurotransmitter serotonin.

Key Conserved Interaction: As identified in the pharmacophore, the protonatable amine forms a salt bridge with a conserved aspartate residue in TM3. This aspartate is a canonical interaction point for serotonin and other biogenic amines within the orthosteric pocket.

Competitive Binding: Studies of related tryptamine agonists at serotonin receptors typically demonstrate competitive binding against endogenous ligands, indicating they occupy the same site.

Therefore, it is highly probable that this compound acts as a competitive agonist at the orthosteric binding site of the 5-HT(1D) receptor.

The classical view of receptor activation suggests that an agonist binds and induces a single, active conformation. However, modern pharmacology recognizes that GPCRs are conformationally dynamic and can adopt multiple active states. Functional selectivity , or biased agonism , is a phenomenon where a ligand preferentially stabilizes a subset of these active conformations, leading to the activation of specific downstream signaling pathways over others.

For serotonin receptors, the two major signaling pathways involve G-protein coupling and β-arrestin recruitment.

G-protein signaling: Leads to the production of second messengers and is often associated with the primary therapeutic effect.

β-arrestin signaling: Is involved in receptor desensitization, internalization, and can also initiate its own distinct signaling cascades, which may be linked to adverse effects or tolerance.

A "biased agonist" might activate G-protein signaling with high efficacy while minimally engaging the β-arrestin pathway, or vice-versa. This concept is of immense therapeutic interest, as it offers the potential to design drugs that selectively activate desired pathways while avoiding those that cause side effects.

While specific studies on the biased agonism profile of this compound are not prominently available, this is an active and critical area of research for all serotonin receptor modulators. Investigating whether modifications to the indole core or the side chain can steer the signaling outcome is a key strategy in the development of next-generation therapeutics with improved safety and efficacy profiles.

Research Applications and Future Scientific Directions for 1 2 Dimethylamino Ethyl 1h Indol 6 Amine

Development as a Pharmacological Research Probe and Tool Compound

The core structure of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine serves as a valuable template for the design of pharmacological probes. A significant study in this area involved the synthesis and evaluation of a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as potent and selective 5-HT1D agonists. nih.govdrugbank.com In this research, the this compound moiety was systematically modified at the 6-position of the indole (B1671886) ring to investigate structure-activity relationships (SAR).

Utility in Target Validation Studies

One of the key derivatives from this series, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, also known as ALX-2732, emerged as a highly potent agonist for the human 5-HT1D receptor. nih.govdrugbank.com This compound exhibited a high binding affinity, with a Ki value of 2.4 nM. nih.govdrugbank.com The potency and selectivity of such derivatives validate the this compound scaffold as a critical component for interacting with the 5-HT1D receptor, thereby confirming this receptor as a viable target for this class of compounds. The development of such selective ligands is crucial for validating the physiological and pathological roles of specific receptor subtypes.

Application in in Vitro and in Vivo Assay Development

The well-characterized activity of derivatives of this compound makes them suitable for use in the development of both in vitro and in vivo assays. For instance, ALX-2732 demonstrated favorable metabolic stability in in vitro assays using human and rat liver microsomes. nih.govdrugbank.com Furthermore, this derivative was found to be orally bioavailable in rats, with a bioavailability of 51%, indicating its suitability for in vivo studies. nih.govdrugbank.com These properties allow for the development of robust assays to screen for new compounds targeting the 5-HT1D receptor and to study the effects of receptor modulation in living organisms.

Contribution to Fundamental Understanding of Indole Amine Pharmacology

The study of this compound and its derivatives contributes significantly to the broader understanding of indole amine pharmacology, a class of compounds that includes the neurotransmitter serotonin (B10506).

Insights into Receptor Subtype Specificity

Research on the substituted analogues of this compound has provided valuable insights into the structural requirements for achieving selectivity among different serotonin receptor subtypes. The SAR investigation that led to the discovery of ALX-2732 highlighted that specific substitutions at the 6-position of the indole nucleus are critical for high affinity and selectivity for the 5-HT1D receptor over other serotonin receptor subtypes. nih.govdrugbank.com This information is instrumental in designing more specific pharmacological tools and potential therapeutic agents with fewer off-target effects.

Compound DerivativeTarget ReceptorBinding Affinity (Ki)
ALX-2732 (4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol)Human 5-HT1D2.4 nM

Elucidation of Novel Signaling Pathways

Currently, there is a lack of specific studies detailing the role of this compound itself in elucidating novel signaling pathways. Research in this area has predominantly focused on the primary signaling cascades associated with the receptors targeted by its more potent derivatives, such as the Gi/o-coupled pathways typical for 5-HT1D receptor agonists. Future research could explore if this core structure or its derivatives exhibit biased agonism or engage in novel signaling cascades, which would be a significant contribution to the field.

Advanced Methodological Innovations in Compound Characterization

While specific advanced methodological innovations for the characterization of this compound are not extensively documented in the literature, its synthesis and the characterization of its derivatives employ standard and advanced analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation, and various chromatographic methods for purification and analysis. The development of potent and selective radiolabeled versions of its derivatives could represent a future methodological innovation, enabling their use in positron emission tomography (PET) imaging to study receptor distribution and occupancy in the brain.

Integration with Systems Biology and Omics Approaches in Research

The comprehensive understanding of the biological effects of "this compound," a potent 5-HT1D receptor agonist, is currently limited by the absence of published studies employing systems biology and omics technologies. The existing research has primarily focused on its synthesis and fundamental pharmacological characterization. Consequently, there is a significant opportunity to apply these powerful, high-throughput approaches to elucidate the broader molecular and cellular impacts of this compound.

Systems biology, which aims to understand the complex interactions within biological systems, combined with omics disciplines—transcriptomics, proteomics, and metabolomics—could provide an unbiased, holistic view of the cellular response to "this compound." Such approaches would move beyond the singular focus on the 5-HT1D receptor and map the entirety of the signaling pathways and cellular processes modulated by this compound.

Potential Applications of Omics in the Study of this compound:

Transcriptomics: RNA sequencing (RNA-Seq) could be employed to analyze the gene expression changes in relevant cell types (e.g., neurons, glial cells) or tissues following treatment with the compound. This would reveal the downstream genetic targets of 5-HT1D receptor activation and could identify novel biological pathways influenced by "this compound."

Proteomics: Quantitative proteomic techniques, such as mass spectrometry, could identify and quantify alterations in the protein landscape of cells or tissues exposed to the compound. This would provide insights into the changes in signaling cascades, protein-protein interactions, and post-translational modifications that are downstream of 5-HT1D receptor engagement.

Metabolomics: By analyzing the global metabolic profile, metabolomics could uncover changes in cellular metabolism and the production of signaling molecules resulting from the compound's activity. This could be particularly insightful for understanding the broader physiological effects of "this compound."

While no specific omics data is currently available for "this compound," a hypothetical data table below illustrates how such findings could be presented.

Hypothetical Omics Research Findings for this compound

Omics ApproachPotential Key FindingsBiological Implication
Transcriptomics (RNA-Seq)Downregulation of genes associated with neuroinflammation (e.g., certain cytokines and chemokines).Suggests a potential anti-inflammatory role beyond its vasoconstrictive effects.
Proteomics (Mass Spectrometry)Alterations in the phosphorylation status of proteins involved in synaptic plasticity.Indicates a possible role in modulating neuronal connectivity and function.
Metabolomics (LC-MS/GC-MS)Changes in key neurotransmitter pathways beyond serotonin, such as dopamine (B1211576) and norepinephrine.Highlights potential cross-talk between different neurotransmitter systems.

Future Research Trajectories and Hypothesis Generation

The known activity of "this compound" as a 5-HT1D receptor agonist, coupled with emerging research into the diverse roles of this receptor, opens up several avenues for future investigation. While the primary therapeutic application of 5-HT1D agonists has been in the treatment of migraine, there is growing interest in their potential in other neurological and psychiatric conditions. patsnap.compatsnap.com

Future research should aim to explore these less-characterized functions of the 5-HT1D receptor and, by extension, of potent agonists like "this compound."

Hypothesis 1: Modulation of Neuroinflammatory Pathways

Hypothesis: Activation of the 5-HT1D receptor by "this compound" can attenuate neuroinflammatory responses in the central nervous system.

Rationale: There is emerging evidence that 5-HT1D receptors may be involved in modulating neuroinflammation. patsnap.com Future studies could investigate the effect of this compound on microglial activation, cytokine production, and inflammatory signaling cascades in models of neuroinflammatory diseases. This could position "this compound" as a potential therapeutic agent for conditions with a neuroinflammatory component.

Hypothesis 2: Therapeutic Potential in Psychiatric Disorders

Hypothesis: "this compound" may have therapeutic efficacy in certain psychiatric disorders, such as depression or anxiety, by modulating serotonergic tone in specific brain circuits.

Rationale: The 5-HT1D receptor is known to be involved in the regulation of serotonin release. patsnap.com Dysregulation of this receptor has been implicated in mood disorders. nih.gov Research could explore the effects of this compound in animal models of depression and anxiety, focusing on behavioral outcomes and changes in neurotransmitter levels in brain regions associated with mood regulation.

Hypothesis 3: Role in Neurodegenerative Processes

Hypothesis: The activation of 5-HT1D receptors by "this compound" could offer neuroprotective effects in the context of neurodegenerative diseases.

Rationale: Recent studies suggest a potential link between 5-HT1D receptors and the pathophysiology of conditions like Alzheimer's and Parkinson's disease. patsnap.com Future investigations could examine whether this compound can mitigate neuronal damage, reduce protein aggregation, or improve cognitive and motor function in relevant preclinical models.

Hypothesis 4: Elucidation of Novel Signaling Pathways

Hypothesis: "this compound" activates novel intracellular signaling pathways independent of the canonical G-protein coupled receptor (GPCR) signaling associated with the 5-HT1D receptor.

Rationale: A comprehensive phosphoproteomic analysis following treatment with the compound could uncover previously unknown signaling cascades. This could reveal novel mechanisms of action and potentially identify new therapeutic targets.

By pursuing these research trajectories, the scientific community can move beyond the current understanding of "this compound" as solely a tool for studying the 5-HT1D receptor in the context of migraine and unlock its full potential as a therapeutic agent for a broader range of disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine, and how can reaction conditions be optimized?

A multistep synthesis typically involves alkylation of the indole core with 2-(dimethylamino)ethyl chloride or bromide under basic conditions. For analogs, refluxing in ethanol with guanidine nitrate has been effective in forming indole-pyrimidinamine hybrids via multicomponent reactions . Optimization includes varying solvents (e.g., DMF for polar intermediates), controlling pH to prevent decomposition, and using catalysts like palladium for cross-coupling steps. Characterization via 1^1H/13^{13}C NMR is critical to confirm regioselectivity, particularly for distinguishing N-alkylation versus C-alkylation products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1^1H NMR resolves proton environments near the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH3_3)2_2) and indole NH (δ ~10–11 ppm). 13^{13}C NMR confirms quaternary carbons and substitution patterns .
  • HPLC/MS : Reversed-phase HPLC with C18 columns and ESI-MS detects purity and molecular ions (e.g., [M+H]+^+ for C12_{12}H18_{18}N3_3, expected m/z 204.1).
  • FT-IR : Confirms amine N-H stretches (~3350 cm1^{-1}) and indole ring vibrations .

Q. How should stability and storage conditions be managed for this compound in laboratory settings?

Indole derivatives with tertiary amines are hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability studies recommend monitoring via accelerated degradation (40°C/75% RH) and LC-MS to detect oxidation byproducts (e.g., N-oxide formation) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkyl chain length) at the indole ring’s 6-position affect binding to neurological targets?

Substituting the 6-amine with electron-withdrawing groups (e.g., fluoro, nitro) can alter serotonin receptor affinity. For example, 6-fluoro analogs (e.g., 6-fluorogramine) show enhanced selectivity for 5-HT2A_{2A} receptors due to increased lipophilicity and steric effects . Computational docking (e.g., AutoDock Vina) can predict interactions with residues like LEU704 in androgen receptors, with binding energies ≤–7.0 kcal/mol indicating strong affinity .

Q. What regulatory constraints apply to researching indole derivatives with dimethylaminoethyl substituents?

Compounds structurally related to psilocybin (3-[2-(dimethylamino)ethyl]indol-4-ol) may fall under controlled substance laws (e.g., UN Psychotropic Convention). Researchers must verify local regulations, obtain DEA/FDA approvals, and document synthetic pathways to distinguish target compounds from regulated analogs .

Q. How can computational models predict metabolic pathways and toxicity profiles of this compound?

  • In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to estimate Ames test outcomes and hepatotoxicity.
  • CYP450 Metabolism : Molecular dynamics simulations (e.g., GROMACS) predict oxidative N-demethylation by CYP3A4, generating primary amines detectable via LC-HRMS .
  • ToxCast Data : Cross-reference with high-throughput screening data for endocrine disruption potential .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?

  • Assay Design : Use isogenic cell lines to isolate target effects (e.g., HEK293 transfected with 5-HT receptors vs. microbial models).
  • Dose-Response Analysis : EC50_{50} values <10 μM suggest specific receptor interactions, while higher concentrations may induce nonspecific antimicrobial effects via membrane disruption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.